molecular formula C10H7NO B008592 2-Propa-1,2-dienyl-1,3-benzoxazole CAS No. 108071-39-2

2-Propa-1,2-dienyl-1,3-benzoxazole

Cat. No. B008592
M. Wt: 157.17 g/mol
InChI Key: GMZAHDYZADFMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propa-1,2-dienyl-1,3-benzoxazole is a chemical compound that has been used extensively in scientific research. It is a heterocyclic aromatic organic compound that has a benzoxazole ring fused with a diene moiety. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.

Mechanism Of Action

The mechanism of action of 2-Propa-1,2-dienyl-1,3-benzoxazole is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. The compound has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

2-Propa-1,2-dienyl-1,3-benzoxazole has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Additionally, the compound has been shown to inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

2-Propa-1,2-dienyl-1,3-benzoxazole has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using various methods. Another advantage is that the compound has unique chemical and physical properties that make it useful for a variety of applications. However, one limitation is that the compound is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-Propa-1,2-dienyl-1,3-benzoxazole. One direction is to study the compound's potential use as a drug delivery system. Another direction is to study the compound's potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Propa-1,2-dienyl-1,3-benzoxazole can be achieved using various methods. One of the most commonly used methods is the reaction of o-aminophenol with acrolein in the presence of a catalyst. This method yields the compound in good yield and purity. Other methods include the reaction of o-aminophenol with acrolein in the presence of a base or acid catalyst, and the reaction of o-aminophenol with acrolein in the presence of a palladium catalyst.

Scientific Research Applications

2-Propa-1,2-dienyl-1,3-benzoxazole has been extensively used in scientific research due to its unique chemical structure and properties. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. The compound has also been studied for its potential use as a drug delivery system.

properties

CAS RN

108071-39-2

Product Name

2-Propa-1,2-dienyl-1,3-benzoxazole

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2

InChI Key

GMZAHDYZADFMBU-UHFFFAOYSA-N

SMILES

C=C=CC1=NC2=CC=CC=C2O1

Canonical SMILES

C=C=CC1=NC2=CC=CC=C2O1

synonyms

Benzoxazole, 2-(1,2-propadienyl)- (9CI)

Origin of Product

United States

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